molecular formula C10H11N3 B1307055 1-[2-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 25373-55-1

1-[2-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1307055
CAS No.: 25373-55-1
M. Wt: 173.21 g/mol
InChI Key: JHDMBRSDCFLSTD-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-1-yl)phenyl]methanamine is an organic compound with the molecular formula C10H11N3 It features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)phenyl]methanamine has several scientific research applications:

Safety and Hazards

The compound is classified as dangerous with hazard statements H302 and H318 . This means it is harmful if swallowed and causes serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine typically involves the reaction of 2-bromoaniline with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction process using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1H-imidazol-1-yl)phenyl]methanamine: Similar structure but with the imidazole ring attached at the para position of the phenyl group.

    (1-Methyl-1H-imidazol-2-yl)methanamine: Features a methyl group on the imidazole ring.

    (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride: Contains a cyclopropyl group on the imidazole ring.

Uniqueness

1-[2-(1H-imidazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ortho position of the imidazole ring relative to the phenyl group allows for unique interactions with molecular targets, potentially leading to different biological activities compared to its analogs .

Properties

IUPAC Name

(2-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDMBRSDCFLSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390303
Record name 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-55-1
Record name 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-imidazol-1-yl-benzonitrile (200 mg, 1.2 mmol) in ethanol saturated with ammonia (20 ml) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere for 4 h. The reaction mixture was filtered over celite and concentrated to give 2-Imidazol-1-yl-benzylamine; 1H NMR (CDCl3, 400 MHz) δ7.69 (bs, 1H), 7.57 (m, 1H), 7.47 (m, 1H), 7.38 (m, 1H), 7.27 (m, 1H), 7.22 (bs, 1H), 7.16 (m, 1H) 3.73 (s, 2H).
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